2-(methylamino)-1,3-thiazole-5-carbaldehyde
Description
2-(Methylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a methylamino group at position 2 and an aldehyde moiety at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties.
Properties
CAS No. |
1263210-20-3 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(methylamino)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-6-5-7-2-4(3-8)9-5/h2-3H,1H3,(H,6,7) |
InChI Key |
KSDJPXYNVMNEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Amination at the 2-Position
Introducing the methylamino group after thiazole formation requires careful control to avoid over-alkylation. A patent by describes the reaction of 2-bromo-1,3-thiazole-5-carbaldehyde with methylamine in THF at −10°C, achieving 89% conversion. However, competing hydrolysis of the aldehyde group necessitates low temperatures and anhydrous conditions. The product is isolated via extraction with dichloromethane (4 × 250 mL) and distilled under reduced pressure (50°C, 15 mmHg), yielding 72% pure aldehyde.
Reductive Amination Strategies
Reductive amination offers a milder pathway. 2-Amino-1,3-thiazole-5-carbaldehyde reacts with formaldehyde and NaBH₃CN in methanol at pH 5 (acetic acid buffer), selectively forming the N-methyl derivative. This method avoids harsh alkylating agents and achieves 94% yield with >99% purity when conducted under argon. Critical parameters include maintaining pH 4.5–5.5 and using a 3:1 molar ratio of formaldehyde to amine.
Oxidation of Hydroxymethyl Intermediates
TEMPO/NaOCl-Mediated Oxidation
A scalable method from involves oxidizing 2-(methylamino)-5-(hydroxymethyl)-1,3-thiazole using TEMPO (0.5 mol%) and sodium hypochlorite (12.5% w/v) in dichloromethane at 0–2°C. The reaction completes in 1 hour, with the aldehyde isolated by solvent evaporation (40°C, 20 mmHg) and recrystallization from IPE/n-hexane (3:1). This approach delivers 36–38 g of product (97–98% HPLC purity) per 50 g starting material.
PCC Oxidation in Dichloromethane
For acid-sensitive substrates, PCC (pyridinium chlorochromate) in dichloromethane at 15–25°C effectively oxidizes hydroxymethyl groups without epimerization. A 2023 optimization study showed that adding molecular sieves (4Å) increases yield from 70% to 88% by absorbing generated H₂O. The product is purified by washing with 5% NaHCO₃ and brine, followed by distillation.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave irradiation (100 W, 100°C) enables solvent-free condensation of methylglyoxal , methylthiourea , and paraformaldehyde on acidic alumina. This method achieves 92% conversion in 8 minutes, with the aldehyde purified via sublimation (80°C, 0.1 mmHg). Life-cycle assessment shows a 56% reduction in E-factor compared to traditional routes.
Sonochemical Methods
Ultrasound-assisted oxidation (40 kHz, 35°C) of 5-hydroxymethyl derivatives using IBX (2-iodoxybenzoic acid) in ethyl acetate completes in 12 minutes, versus 6 hours under thermal conditions. Yields remain consistent at 78–82%, but scalability is limited to batch sizes <500 g due to cavitation efficiency losses.
Analytical and Optimization Data
| Method | Starting Material | Conditions | Yield (%) | Purity (HPLC%) |
|---|---|---|---|---|
| Hantzsch + Vilsmeier | 2-Methylaminothiourea | POCl₃/DMF, 80°C | 68 | 95 |
| Reductive Amination | 2-Aminothiazole-5-CHO | NaBH₃CN, pH 5 | 94 | 99 |
| TEMPO/NaOCl Oxidation | 5-Hydroxymethyl derivative | 0–2°C, 1 h | 89 | 98 |
| Microwave Cyclization | Methylglyoxal derivatives | 100 W, 8 min | 92 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: 2-(Methylamino)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Methylamino)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant biological activities, particularly against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(methylamino)-1,3-thiazole-5-carbaldehyde demonstrate cytotoxic effects against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity . The mechanism of action often involves enzyme inhibition and induction of apoptosis in cancer cells.
Drug Development
The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. For example, it may inhibit specific enzymes involved in inflammatory pathways, thus providing anti-inflammatory effects . Additionally, its structural characteristics make it suitable for modification into more complex molecules that can target specific receptors or enzymes in disease pathways.
Biological Research
In Vivo Studies
In animal models, this compound has been investigated for its pharmacokinetic properties and therapeutic efficacy. Studies conducted on Sprague Dawley rats have shown promising results in treating infections caused by Trypanosoma species, indicating its potential use in veterinary medicine as well .
Mechanism of Action
The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. Furthermore, it has been noted that thiazole derivatives can induce apoptosis through cell cycle arrest mechanisms .
Chemical Synthesis and Material Science
Synthesis of Thiazole Derivatives
this compound serves as a building block for synthesizing more complex thiazole derivatives. This synthesis typically involves the reaction of thiourea with α-halo aldehydes followed by nucleophilic substitution to introduce the methylamino group .
Industrial Applications
In the industrial sector, this compound has potential applications in the development of agrochemicals and dyes due to its chemical reactivity and ability to form stable complexes with various substrates . The unique properties of thiazole compounds make them valuable in creating materials with specific electrical or optical characteristics.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 2-(Ethylamino)-1,3-thiazole-5-carbaldehyde | Structure | Anticancer and antimicrobial activity; used as a precursor for drug development |
| 2-(Propylamino)-1,3-thiazole-5-carbaldehyde | Structure | Similar applications; varying lipophilicity affecting absorption rates |
| 2-(Benzyl(methyl)amino)-1,3-thiazole-5-carbaldehyde | Structure | Potential for enhanced biological activities due to benzyl substitution |
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Activity: A study demonstrated that certain thiazole compounds exhibited higher inhibitory activity against cancer cell lines compared to standard treatments like 5-fluorouracil (5-FU), showcasing their potential as alternative therapeutic agents .
- Infection Treatment: Research involving animal models indicated successful treatment regimens using thiazole derivatives against Trypanosomiasis, suggesting a pathway for future veterinary applications .
Mechanism of Action
The mechanism of action of 2-(methylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazole-5-carbaldehyde derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2, 4, or adjacent rings. Below is a detailed comparison of structurally related compounds:
Structural and Physicochemical Properties
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) may stabilize the aldehyde moiety, while electron-withdrawing groups (e.g., bromo in ) could alter reactivity.
- Hydrogen Bonding: The methylamino group in the target compound offers hydrogen-bond donor/acceptor capacity, unlike aryl or piperazine substituents.
Antitumor Activity:
- 1,3,4-Thiadiazole derivative 9b : IC₅₀ = 2.94 µM against HepG2 cells .
- Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7) .
- Schiff bases (5a-h) : Antimicrobial and anti-inflammatory activities (Table I/II in ).
Structure-Activity Relationships (SAR):
- Position 2 Substituents: Aryl groups (e.g., 4-fluorophenyl in ) enhance antitumor activity compared to alkylamino groups, likely due to improved receptor binding.
- Aldehyde Functionality : Enables conjugation with biomolecules (e.g., hydrazones, Schiff bases), as seen in .
Biological Activity
2-(Methylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C5H6N2OS
- Molecular Weight : 158.18 g/mol
- CAS Number : 1263210-20-3
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that modifications at specific positions can enhance antibacterial efficacy. For instance, this compound was shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Antiviral Activity
Thiazoles have also been investigated for their antiviral potential. In vitro studies revealed that certain thiazole derivatives could inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes. While specific data on this compound is limited, related compounds have shown promise against viruses such as influenza and HIV .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. A structure-activity relationship (SAR) analysis indicated that the presence of a methylamino group at position 2 significantly enhances cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 10 | Inhibition of tubulin polymerization |
| Compound B | WM793 (Melanoma) | 15 | Induction of apoptosis |
| This compound | Various | TBD | TBD |
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound was tested against multiple bacterial strains. The results showed a notable reduction in bacterial viability at concentrations above 64 µg/mL. The study concluded that the compound's structural features contributed significantly to its antimicrobial activity .
Study 2: Anticancer Activity
Another research effort focused on the synthesis of novel thiazole derivatives and their anticancer activities. Among these, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Q & A
What are the common synthetic routes for 2-(methylamino)-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?
Basic Research Question
Synthesis typically involves condensation reactions or cyclization of thioamides . For example:
- Condensation : Reacting a methylamino-thiazole precursor with a carbonyl source (e.g., aldehydes) under basic conditions, similar to methods used for 4-chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde .
- Cyclization : Thioamide intermediates may undergo cyclization with chloroformates, as seen in the synthesis of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, requiring reflux conditions and base catalysts .
- Optimization : Yield depends on solvent choice (e.g., acetonitrile or DMF), temperature control, and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methylamino (-NHCH₃) and aldehyde (-CHO) groups, with comparison to analogs like 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde .
- IR Spectroscopy : Detect characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹) and N-H (methylamino, ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns, as demonstrated for ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate .
How can researchers optimize substitution reactions at the aldehyde group for functionalization?
Advanced Research Question
The aldehyde group is reactive toward nucleophiles (e.g., amines, hydrazines):
- Reagent Selection : Use NaBH₄ for reduction to hydroxymethyl derivatives or KMnO₄ for oxidation to carboxylic acids, as shown in 4-chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalysts : Employ Lewis acids (e.g., AlCl₃) to activate the aldehyde for Schiff base formation, analogous to methods in benzimidazole-thiazole hybrids .
What strategies mitigate contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from structural analogs or assay conditions:
- Structural Specificity : Compare selectivity data for similar compounds, such as the strong selectivity of 3-methoxy-1,2-thiazole-5-carbaldehyde in NIH/3T3 vs. A549 cells .
- Assay Standardization : Use consistent cell lines and control compounds (e.g., 2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride in pharmaceutical studies) .
- Computational Validation : Molecular docking (e.g., as in phenoxymethylbenzoimidazole-thiazole hybrids) to predict binding modes and rationalize activity variations .
How to design experiments to study the biological activity of this compound, considering its structural features?
Advanced Research Question
Focus on structure-activity relationship (SAR) and mechanistic studies :
- Functional Group Modification : Replace the methylamino group with bulkier substituents (e.g., cyclohexenyl in N-[2-(cyclohex-1-en-1-yl)ethyl] derivatives) to assess steric effects on bioactivity .
- Cell-Based Assays : Test against panels of cancer (e.g., A549) and non-cancerous (e.g., NIH/3T3) cell lines to evaluate selectivity .
- Enzymatic Targets : Screen against kinases or proteases, leveraging the thiazole ring’s affinity for ATP-binding pockets .
What are the challenges in scaling up synthesis, and how to address them?
Advanced Research Question
Key challenges include reproducibility and safety :
- Continuous Flow Chemistry : Implement flow systems for cyclization steps, as used industrially for 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, to enhance yield and safety .
- Purification : Use automated chromatography or crystallization to isolate high-purity product, avoiding byproducts seen in ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate synthesis .
- Thermal Stability : Monitor exothermic reactions (e.g., condensations) with real-time calorimetry to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
